molecular formula C20H18N4O4S2 B12212239 N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B12212239
M. Wt: 442.5 g/mol
InChI Key: LTVDOHIUYSUMGD-VBKFSLOCSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide: is a complex organic compound that features a benzoxadiazole ring, a furan ring, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the benzoxadiazole, thiazolidinone, and furan rings through a series of condensation reactions, typically using reagents like acetic anhydride and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the thiazolidinone ring, converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled temperatures.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated thiazolidinone derivatives.

    Substitution: Various substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which exhibits strong fluorescence properties. This makes it useful in imaging and diagnostic applications.

Medicine

In medicine, the compound is being investigated for its potential as an anti-cancer agent. The thiazolidinone ring is known for its biological activity, and modifications to this structure could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves multiple molecular targets and pathways:

    Fluorescence: The benzoxadiazole ring acts as a fluorophore, emitting light upon excitation, which is useful in imaging applications.

    Biological Activity: The thiazolidinone ring interacts with various enzymes and receptors in biological systems, potentially inhibiting cancer cell growth by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide lies in its combination of three distinct ring systems (benzoxadiazole, furan, and thiazolidinone), which confer a range of chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C20H18N4O4S2/c25-17(21-14-7-4-8-15-18(14)23-28-22-15)9-2-1-3-10-24-19(26)16(30-20(24)29)12-13-6-5-11-27-13/h4-8,11-12H,1-3,9-10H2,(H,21,25)/b16-12-

InChI Key

LTVDOHIUYSUMGD-VBKFSLOCSA-N

Isomeric SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCCCCN3C(=O)/C(=C/C4=CC=CO4)/SC3=S

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CO4)SC3=S

Origin of Product

United States

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